molecular formula C23H20N6O3S B2987506 N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1171153-58-4

N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2987506
CAS RN: 1171153-58-4
M. Wt: 460.51
InChI Key: ZFIVTLOJYWZASL-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a heterocyclic chemical compound. Pyrazoles, which are part of this compound, are known for their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .


Chemical Reactions Analysis

The compound has been involved in reactions with various amines and hydrazine hydrate . For instance, it was found that the reactions of 2 with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques and Derivatives : Research efforts have led to the development of novel synthesis techniques for pyrazolopyrimidine derivatives, demonstrating their potential as anticancer and anti-inflammatory agents. For example, a study explored the synthesis of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. The derivatives were synthesized through a series of chemical reactions, starting from aminopyrazole, and showed promising cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties : Another facet of research on this compound and its derivatives focuses on their antimicrobial and anticancer properties. For instance, a study synthesized and characterized pyrimidines clubbed with thiazolidinone, evaluating their antimicrobial and anticancer activity. The derivatives showed promising results against various microbial strains and cancer cell lines, suggesting their potential as therapeutic agents in combating infections and cancer (Verma & Verma, 2022).

Chemical Structure and Activity Relationship

Structural Characterization and Activity : Research also delves into the chemical structure and activity relationship of pyrazolopyrimidine derivatives. Detailed structural characterization through spectral analyses (such as NMR and MS) supports the identification of compounds with significant biological activity. These studies contribute to understanding how modifications in the chemical structure can enhance biological efficacy, paving the way for the design of more effective drugs (Hassan et al., 2014).

Future Directions

The future directions for this compound could involve further modification and testing for various biological activities. Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin and further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

properties

IUPAC Name

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S/c1-14-10-20(30)26-23(24-14)29-19(12-17(27-29)18-8-5-9-33-18)25-22(32)15-11-21(31)28(13-15)16-6-3-2-4-7-16/h2-10,12,15H,11,13H2,1H3,(H,25,32)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIVTLOJYWZASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

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